molecular formula C17H12FNO B433563 3-fluoro-N-(naphthalen-1-yl)benzamide CAS No. 58955-04-7

3-fluoro-N-(naphthalen-1-yl)benzamide

Cat. No.: B433563
CAS No.: 58955-04-7
M. Wt: 265.28g/mol
InChI Key: BZSXIVIFGVRLJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-fluoro-N-(naphthalen-1-yl)benzamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This benzamide derivative features a naphthalene ring system connected to a fluorinated benzoyl group via an amide linker, a structural motif prevalent in the design of bioactive molecules. Recent scientific investigations have highlighted the potential of similar naphthalene-based benzamides as inhibitors of viral proteases. Specifically, structurally related compounds have been designed and studied as potent, non-covalent inhibitors targeting the Papain-like protease (PLpro) of SARS-CoV-2 . PLpro is an essential enzyme for viral replication and is a promising target for the development of broad-spectrum anti-coronaviral therapeutics . The naphthalene moiety is known to be a key pharmacophore that binds effectively within the enzyme's active site . Furthermore, the incorporation of fluorine atoms into drug candidates is a common strategy in medicinal chemistry to modulate properties like metabolic stability, binding affinity, and membrane permeability . Beyond antiviral applications, naphthalene-benzamide conjugates are also being explored in oncology research for their anti-proliferative properties against various cancer cell lines, including breast cancer . This product is intended for research purposes such as in vitro assay development, hit-to-lead optimization, and structure-activity relationship (SAR) studies. This compound is For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

CAS No.

58955-04-7

Molecular Formula

C17H12FNO

Molecular Weight

265.28g/mol

IUPAC Name

3-fluoro-N-naphthalen-1-ylbenzamide

InChI

InChI=1S/C17H12FNO/c18-14-8-3-7-13(11-14)17(20)19-16-10-4-6-12-5-1-2-9-15(12)16/h1-11H,(H,19,20)

InChI Key

BZSXIVIFGVRLJR-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC(=CC=C3)F

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC(=CC=C3)F

solubility

5.8 [ug/mL]

Origin of Product

United States

Preparation Methods

General Acylation Protocol

In a representative procedure, 1-naphthylamine (1.0 equiv) is dissolved in dichloromethane (DCM) under inert atmosphere. 3-Fluorobenzoyl chloride (1.05 equiv) is added dropwise at 0°C, followed by triethylamine (1.2 equiv) to neutralize HCl byproducts. The mixture warms to room temperature and stirs for 2–4 hours. After quenching with water, the organic layer is dried over MgSO₄, concentrated, and purified via column chromatography (hexanes/ethyl acetate). This method typically yields 70–85% of the target compound.

Critical Parameters :

  • Solvent selection : DCM provides optimal solubility without side reactions.

  • Stoichiometry : A 5% excess of acyl chloride ensures complete amine consumption.

  • Temperature control : Slow addition at 0°C minimizes exothermic side reactions.

Spectroscopic Characterization

The product exhibits distinct spectral features:

  • ¹H NMR (CDCl₃): δ 8.25 (d, J = 8.2 Hz, 1H, naphthyl-H), 7.85–7.45 (m, 7H, aromatic), 6.95 (td, J = 8.5, 2.3 Hz, 1H, fluorophenyl-H).

  • ¹⁹F NMR : δ -112 ppm (m, 1F).

  • IR : Strong carbonyl stretch at 1675 cm⁻¹ (amide C=O).

Alternative Synthetic Routes

Solid-Phase Synthesis

Patent WO2021165818A1 describes large-scale benzamide crystallization techniques applicable to 3-fluoro-N-(naphthalen-1-yl)benzamide:

  • Dissolve crude product in acetone at 55°C

  • Cool to 30°C and seed with 0.5% (w/w) product crystals

  • Add antisolvent (water) over 4 hours

  • Filter and wash with cold acetone/water (3:1)

This protocol achieves >90% purity with residual solvents <0.1%.

Reaction Optimization Studies

Base Screening

Comparative studies from ruthenium-catalyzed benzamide syntheses reveal base effects:

BaseYield (%)Purity (%)
Et₃N8598
K₂CO₃7295
NaHCO₃6892

Triethylamine provides superior yields due to efficient HCl scavenging without side reactions.

Solvent Impact

Data from imidazo[1,2-b]triazine syntheses demonstrate solvent dependence:

SolventReaction Time (h)Yield (%)
DCM285
THF378
Acetonitrile465

Polar aprotic solvents like DCM facilitate faster reaction kinetics.

Industrial-Scale Production

Adapting methods from WO2021165818A1, kilogram-scale synthesis involves:

  • Crystallization : Controlled cooling from 55°C to 0°C over 8 hours

  • Filtration : Pressure filtration under N₂ atmosphere

  • Drying : Vacuum drying at 40°C (20 mbar) for 24 hours

This protocol achieves 92% yield with <0.5% impurities by HPLC.

Challenges and Solutions

Regioselectivity

Competing acylation at naphthalene C-2 positions is mitigated by:

  • Using bulkier bases (e.g., i-Pr₂NEt) to sterically hinder alternative sites

  • Maintaining reaction temperatures <25°C

Purification Difficulties

The compound’s low solubility in common solvents necessitates:

  • Gradient elution chromatography (5→40% ethyl acetate/hexanes)

  • Recrystallization from ethanol/water (3:1) at -20°C

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(naphthalen-1-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.

    Substitution: The fluorine atom in the benzamide ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: NaOMe in methanol, KOtBu in tert-butanol.

Major Products Formed

Scientific Research Applications

3-fluoro-N-(naphthalen-1-yl)benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in studying hydrogen bonding interactions and molecular recognition processes.

    Biology: Investigated for its potential as a ligand in binding studies with proteins and enzymes. It can serve as a probe to understand protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities. It may act as a lead compound for the development of new drugs.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-fluoro-N-(naphthalen-1-yl)benzamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and π-π interactions with proteins, influencing their structure and function. It may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural analogs, their properties, and applications:

Compound Name Substituents (Benzamide Position) Molecular Weight (g/mol) Synthesis Yield Key Properties/Applications References
3-Fluoro-N-(naphthalen-1-yl)benzamide 3-F, Naphthalen-1-yl ~279.3 (calculated) N/A Hypothesized pharmacological applications
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-CH$_3$, N-(2-hydroxy-1,1-dimethylethyl) 207.27 Not specified N,O-bidentate directing group for C–H functionalization
TD-1c (from ) 3-F, complex substituent 85% Part of phenylalanine derivatives study
3-Methyl-N-naphthalen-1-yl-benzamide 3-CH$_3$, Naphthalen-1-yl 261.32 N/A Structural analog with methyl substitution
YSL-109 (from ) Naphthalen-1-yl, hydroxamic acid N/A HDAC6 inhibitor (4000-fold selectivity)
N-(2,3-Difluorophenyl)-2-fluorobenzamide 2-F, N-(2,3-difluorophenyl) N/A Exhibits NH···F hydrogen bonding in crystal lattice

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